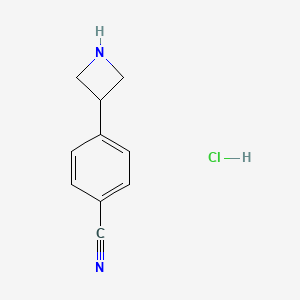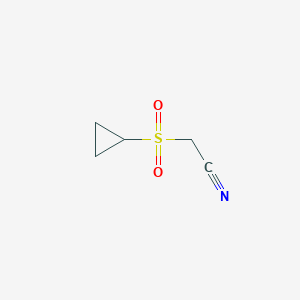
2-(Cyclopropanesulfonyl)acetonitrile
Descripción general
Descripción
2-(Cyclopropanesulfonyl)acetonitrile is an organic compound with the molecular formula C5H7NO2S It is known for its unique structural features, which include a cyclopropane ring attached to a sulfonyl group and an acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(Cyclopropanesulfonyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with sodium cyanide, followed by sulfonylation using sulfonyl chloride. The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: In industrial settings, the production of cyclopropanesulfonyl-acetonitrile often involves large-scale batch reactions. The process includes the use of high-pressure reactors and continuous flow systems to optimize the reaction efficiency and minimize by-products. The final product is purified using techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Cyclopropanesulfonyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Cyclopropanesulfonic acid.
Reduction: Cyclopropanesulfonyl-amine.
Substitution: Various substituted cyclopropanesulfonyl derivatives.
Aplicaciones Científicas De Investigación
2-(Cyclopropanesulfonyl)acetonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of cyclopropanesulfonyl-acetonitrile involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
2-(Cyclopropanesulfonyl)acetonitrile can be compared with other similar compounds, such as:
Cyclopropanesulfonyl chloride: This compound has a similar structure but lacks the nitrile group, making it less versatile in certain reactions.
Cyclopropylmethyl sulfone: While it shares the cyclopropane and sulfonyl features, it does not have the nitrile functionality, limiting its applications in nitrile-specific reactions.
Uniqueness: this compound’s combination of a cyclopropane ring, sulfonyl group, and nitrile moiety makes it a unique and valuable compound in organic synthesis and research.
Propiedades
IUPAC Name |
2-cyclopropylsulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c6-3-4-9(7,8)5-1-2-5/h5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXXULKHKGKURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


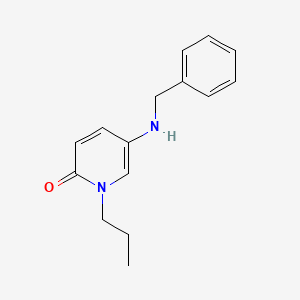

![5-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B1526192.png)


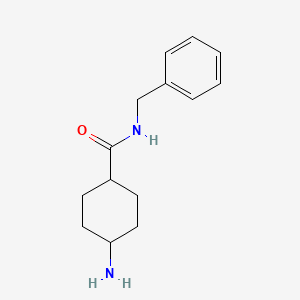

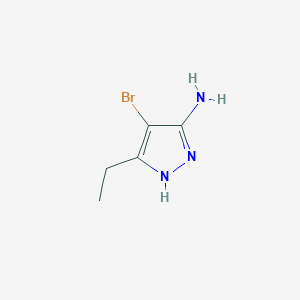
![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)

![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)
![4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B1526207.png)

